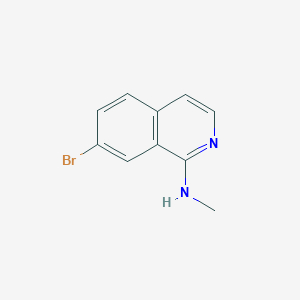

7-溴-N-甲基异喹啉-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-Bromo-N-methylisoquinolin-1-amine is a derivative of isoquinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 7-Bromo-N-methylisoquinolin-1-amine, they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 7-alkylamino-2-methylquinoline-5,8-diones, involves a multi-step process starting from 2,5-dimethoxyaniline and proceeding through the Skraup reaction, demethylations, oxidative bromination, amination, and debromination . Another study describes the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, highlighting the regiochemistry in nucleophilic substitution reactions with various alkylamines . These methods could potentially be adapted for the synthesis of 7-Bromo-N-methylisoquinolin-1-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic bicyclic ring system. The position of the bromine substituent and the alkylamino group influences the reactivity and the molecular conformation of these compounds. For instance, the regioselectivity observed in the nucleophilic amination of bromoquinolinediones suggests that the position of the bromine atom plays a crucial role in determining the outcome of the reaction .

Chemical Reactions Analysis

The chemical reactivity of brominated isoquinoline derivatives is largely governed by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The papers describe the transformation of bromoquinolinediones with various amines, leading to alkylamino compounds . Additionally, the reactivity of 5-bromotriazoloisoquinoline and 7-bromo-3-methyltriazolopyridine with secondary amine nucleophiles has been studied, showing that only certain amines like piperidine react to give substituted derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Bromo-N-methylisoquinolin-1-amine are not directly discussed in the provided papers, the properties of similar brominated and alkylamino-substituted isoquinoline derivatives can be inferred. These compounds are likely to exhibit typical aromatic compound properties such as planarity, stability, and potential for π-π interactions. The presence of a bromine atom would increase the molecular weight and could affect the compound's boiling point, solubility, and density .

科学研究应用

合成和化学性质

- 已合成并研究了与 7-溴-N-甲基异喹啉-1-胺相关的化合物溴-7-甲氧基异喹啉,揭示了形成机理和仲胺-BH3络合,这对于理解其化学行为和潜在应用至关重要 (Armengol, Helliwell, & Joule, 2000)。

- 对 α-氧代和 α-羟基-1-苄基-1,4-二氢-3(2H)-异喹啉酮的合成进行了研究,其中包括与 7-溴-N-甲基异喹啉-1-胺类似的结构特征,探索了这些化合物的潜在镇静和抗炎活性 (Sanna & Savelli, 1984)。

相关化合物的合成

- 已通过锂化和甲酰化实现了与所讨论化学物质密切相关的 7-溴-1,2,3,4-四氢异喹啉的合成,说明了一种合成类似化合物的途径 (Zlatoidský & Gabos, 2009)。

- 从 6-溴-2-甲基喹啉-5,8-二酮中研究 7-烷基氨基-2-甲基喹啉-5,8-二酮提供了对亲核胺化过程的见解,这与 7-溴-N-甲基异喹啉-1-胺等化合物的合成有关 (Choi & Chi, 2004)。

药物化学和药理学

- 异喹啉衍生物的合成及其抗肿瘤活性的评估突出了结构相关化合物的潜在药用应用,表明 7-溴-N-甲基异喹啉-1-胺在药物开发中的相关性 (Liu, Lin, Penketh, & Sartorelli, 1995)。

有机合成中的应用

- 在有机合成中使用 7-溴-2-萘酚酸催化形成 C-C 和 C-S 键,用于制备苄基硫化物和多环胺,证明了 7-溴-N-甲基异喹啉-1-胺在类似合成应用中的潜在用途 (Strada, Fredditori, Zanoni, & Protti, 2019)。

安全和危害

The safety information for 7-Bromo-N-methylisoquinolin-1-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using respiratory protection in case of inadequate ventilation .

作用机制

Target of Action

It is known that isoquinoline derivatives, to which this compound belongs, often interact with various receptors and enzymes in the body

Mode of Action

The exact mode of action of 7-Bromo-N-methylisoquinolin-1-amine is currently unknown due to the lack of specific studies on this compound. Isoquinoline compounds often act as agonists or antagonists at various receptors . The bromine atom at the 7th position could potentially influence the compound’s interaction with its targets, but further investigation is required to confirm this.

Biochemical Pathways

It is known that the regulation of metabolic pathways is a complex process that involves the control of the flux of metabolites to ensure that the output of the pathways meets biological demand . The compound could potentially affect these pathways, but more research is needed to confirm this.

Pharmacokinetics

The compound’s molecular weight (2371) and physical form (powder) suggest that it could potentially be absorbed and distributed in the body . The presence of the bromine atom and the N-methyl group could influence its metabolism and excretion, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of 7-Bromo-N-methylisoquinolin-1-amine’s action are currently unknown due to the lack of specific studies on this compound. It is known that isoquinoline compounds can have various effects on cells, depending on their specific structure and targets .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .

属性

IUPAC Name |

7-bromo-N-methylisoquinolin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-12-10-9-6-8(11)3-2-7(9)4-5-13-10/h2-6H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAFBXNMLMFQRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)

![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)

![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009934.png)

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)

![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3009943.png)

![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)

![4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3009946.png)